- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)
naphthalene-2-carboxylic acid structure
Product Name:naphthalene-2-carboxylic acid
Numero CAS:93-09-4
MF:C11H8O2
MW:172.180023193359
MDL:MFCD00004101
CID:34686
PubChem ID:7123
Update Time:2024-10-26
naphthalene-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
-
- MDL: MFCD00004101
- Inchi: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- Chiave InChI: UOBYKYZJUGYBDK-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C2C(C=CC=C2)=CC=1)O
- BRN: 972039
Proprietà calcolate
- Massa esatta: 172.05200
- Massa monoisotopica: 172.05243
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.3
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Colore/forma: Cristalli bianchi di fiocchi o aghi
- Densità: 1.08
- Punto di fusione: 180-185 °C
185-187 °C (lit.) - Punto di ebollizione: 300 ºC
- Punto di infiammabilità: 205 ºC
- Indice di rifrazione: 1.5520 (estimate)
- PH: 4.5 (H2O, 20℃)
- Solubilità: alcohol: soluble
- Coefficiente di ripartizione dell'acqua: <0.5 g/L (20 C)
- PSA: 37.30000
- LogP: 2.53800
- Merck: 6382
- pka: 4.17(at 25℃)
- FEMA: 2723
- Solubilità: Solubile in etere e alcol, leggermente solubile in acqua calda.
- Pressione di vapore: 6.63e-06 mmHg
naphthalene-2-carboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25
- RTECS:QL1050000
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38
naphthalene-2-carboxylic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
naphthalene-2-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0025-100G |
2-Naphthoic Acid |
93-09-4 | >98.0%(GC)(T) | 100g |
¥230.00 | 2024-04-15 | |
| Fluorochem | 092221-1g |
2-Naphthoic acid |
93-09-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092221-10g |
2-Naphthoic acid |
93-09-4 | 95% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 092221-25g |
2-Naphthoic acid |
93-09-4 | 95% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 092221-100g |
2-Naphthoic acid |
93-09-4 | 95% | 100g |
£48.00 | 2022-03-01 | |
| Fluorochem | 092221-500g |
2-Naphthoic acid |
93-09-4 | 95% | 500g |
£172.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-25g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 25g |
¥66.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-5g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-100g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 100g |
¥174.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-500g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 500g |
¥775.90 | 2023-09-01 |
naphthalene-2-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
Riferimento
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light, Tetrahedron Letters, 2010, 51(31), 4061-4065
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ; 6 h, 60 °C
Riferimento
- Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis, Synlett, 2018, 29(6), 779-784
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
Riferimento
- One-pot oxidation of azomethine compounds into arenecarboxylic acids, Synthetic Communications, 2001, 31(20), 3151-3159
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
Riferimento
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
Riferimento
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst, Synlett, 2019, 30(8), 961-966
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions, Tetrahedron Letters, 2017, 58(25), 2512-2516
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
Riferimento
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides, Journal of Organic Chemistry, 2017, 82(11), 5769-5781
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
Riferimento
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide, Polish Journal of Chemistry, 2004, 78(2), 231-238
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem, Green Chemistry, 2015, 17(6), 3271-3275
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation, Tetrahedron Letters, 2016, 57(50), 5628-5631
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
Riferimento
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
Riferimento
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process, Organic Letters, 2022, 24(10), 2020-2024
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- Method for preparing aromatic carboxylic acid compound, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Riferimento
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
- Efficient synthesis of benzylic bromides under neutral conditions on solid support, Tetrahedron Letters, 2000, 41(51), 9985-9988
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
Riferimento
5-Bromo-7-nitroindoline
,
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
naphthalene-2-carboxylic acid Raw materials
- 6-Bromo-2-napthoic Acid
- 2-naphthaldehyde oxime
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
- 2-Iodonaphthalene
- 2-Bromonaphthalene
- (naphthalen-2-yl)methanol
- Naphthalene-2-carbaldehyde
- naphthalen-2-ol
- N-Methoxy-2-naphthamide
- 2-Naphthalenecarbothioic acid
- benzyl naphthalene-2-carboxylate
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-09-4)2-Naphthoic Acid
Numero d'ordine:LE1419
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:40
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-09-4)naphthalene-2-carboxylic acid
Numero d'ordine:A844442
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):220.0
Email:sales@amadischem.com
naphthalene-2-carboxylic acid Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
93-09-4 (naphthalene-2-carboxylic acid) Prodotti correlati
- 40452-20-8(2-Phenanthrenecarboxylicacid)
- 1141-38-4(naphthalene-2,6-dicarboxylic acid)
- 613-08-1(2-Anthracenecarboxylic acid)
- 138308-89-1(Anthracene-2,6-dicarboxylic acid)
- 36428-96-3(pyrene-2-carboxylic acid)
- 2089-89-6(2,7-NDC)
- 1338-14-3(Iron naphthenate)
- 7470-14-6(3-Phenanthrenecarboxylic acid)
- 5774-08-3(2-Naphthalenecarboxylic acid, 6-methyl-)
- 5084-45-7(2-Naphthalenecarboxylic acid, 6-formyl-)